7-(Benzyloxy)-4-bromoquinoline
Description
Properties
CAS No. |
178984-57-1 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
4-bromo-7-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H12BrNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
UWVYUZHEFRYTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-bromoquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoquinoline.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-4-bromoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group at the 4th position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the benzyloxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-(Benzyloxy)-4-bromoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-bromoquinoline involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to biological targets, while the bromo group can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-(Benzyloxy)-4-bromoquinoline with structurally related compounds:
Key Observations:
- Positional Isomerism: Shifting the benzyloxy group from position 7 to 6 (e.g., 6-(Benzyloxy)-4-chloro-7-methoxyquinoline) introduces steric hindrance near the quinoline nitrogen, which may affect reactivity in substitution reactions .
- Amino vs. Halogen at Position 4: 7-Chloro-4-aminoquinoline derivatives exhibit enhanced antiproliferative activity due to the amino group’s ability to form hydrogen bonds with biological targets, a feature absent in halogenated analogues .
Physicochemical Properties
- Lipophilicity: The benzyloxy group increases logP values compared to hydroxyl or methoxy substituents, enhancing blood-brain barrier penetration in neuroactive compounds .
- Reactivity: Bromine’s lower electronegativity (vs. chlorine) may slow NAS reactions but improve stability in vivo, as seen in brominated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
